6-Methyl-2-(((5-methylisoxazol-3-yl)methyl)thio)pyrimidin-4-amine

Description

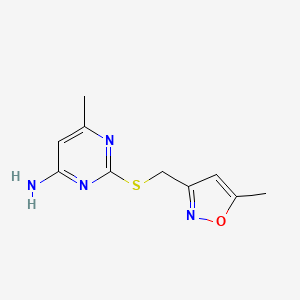

6-Methyl-2-(((5-methylisoxazol-3-yl)methyl)thio)pyrimidin-4-amine is a pyrimidine derivative featuring a methyl group at position 6, an amine at position 4, and a thioether-linked 5-methylisoxazole substituent at position 2 (Figure 1). This structure combines a heteroaromatic pyrimidine core with a sulfur-containing side chain and a nitrogen-rich isoxazole moiety.

Properties

Molecular Formula |

C10H12N4OS |

|---|---|

Molecular Weight |

236.30 g/mol |

IUPAC Name |

6-methyl-2-[(5-methyl-1,2-oxazol-3-yl)methylsulfanyl]pyrimidin-4-amine |

InChI |

InChI=1S/C10H12N4OS/c1-6-3-9(11)13-10(12-6)16-5-8-4-7(2)15-14-8/h3-4H,5H2,1-2H3,(H2,11,12,13) |

InChI Key |

FAOJATPECYMFOR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC(=N1)SCC2=NOC(=C2)C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-(((5-methylisoxazol-3-yl)methyl)thio)pyrimidin-4-amine typically involves the formation of the pyrimidine ring followed by the introduction of the isoxazole moiety. One common method involves the reaction of 2-chloro-6-methylpyrimidine with 5-methylisoxazole-3-methanethiol under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-(((5-methylisoxazol-3-yl)methyl)thio)pyrimidin-4-amine can undergo various types of chemical reactions, including:

Oxidation: The sulfur atom in the thioether linkage can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioether linkage can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups onto the pyrimidine ring .

Scientific Research Applications

6-Methyl-2-(((5-methylisoxazol-3-yl)methyl)thio)pyrimidin-4-amine has a wide range of scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound exhibits potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: It is investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

Industry: The compound can be used in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of 6-Methyl-2-(((5-methylisoxazol-3-yl)methyl)thio)pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural Analog 1: 6-(5-Methylisoxazol-3-yl)-2-(methylthio)pyrimidin-4(3H)-one (CAS: 861874-25-1)

Key Differences :

- Position 4 : The pyrimidin-4(3H)-one ring replaces the amine group with a ketone, altering hydrogen-bonding capacity and basicity.

- Position 2 : A simpler methylthio (-SMe) group replaces the ((5-methylisoxazol-3-yl)methyl)thio substituent, reducing steric bulk and lipophilicity.

- Position 6 : Retains the 5-methylisoxazol-3-yl group, suggesting shared electronic properties with the target compound.

Hypothesized Properties :

- The ketone at position 4 may enhance solubility in polar solvents compared to the amine.

- Reduced steric hindrance at position 2 could increase reactivity in nucleophilic substitution reactions.

Structural Analog 2: 6-Methyl-2-(morpholin-4-yl)pyrimidin-4-amine

Key Differences :

- Position 2 : A morpholine group replaces the thioether-linked isoxazole, introducing a polar, oxygen-rich cyclic amine.

- Position 6 : Retains the methyl group, preserving steric and electronic effects at this position.

Hypothesized Properties :

- The morpholine substituent likely improves aqueous solubility due to its polarity.

- Loss of the sulfur atom may reduce lipophilicity and alter metabolic stability.

Data Table: Structural and Functional Comparison

| Property | Target Compound | Analog 1 (CAS: 861874-25-1) | Analog 2 |

|---|---|---|---|

| Position 4 Substituent | -NH₂ (Amine) | =O (Ketone) | -NH₂ (Amine) |

| Position 2 Substituent | -S-(CH₂)-(5-methylisoxazol-3-yl) | -SMe (Methylthio) | Morpholine |

| Position 6 Substituent | -CH₃ (Methyl) | 5-methylisoxazol-3-yl | -CH₃ (Methyl) |

| Key Functional Groups | Amine, thioether, isoxazole | Ketone, thioether, isoxazole | Amine, morpholine |

| Molecular Weight (est.) | ~290 g/mol | ~280 g/mol | ~235 g/mol |

| Lipophilicity (LogP) | Higher (due to thioether and isoxazole) | Moderate (thioether but no isoxazole) | Lower (polar morpholine) |

Research Findings and Implications

- Solubility and Bioavailability : Analog 1’s ketone group could improve water solubility, while Analog 2’s morpholine may offer better pharmacokinetic profiles due to reduced metabolic degradation .

- Synthetic Accessibility : The target compound’s synthesis likely involves coupling a 5-methylisoxazole-thiol derivative with a 2-chloropyrimidine intermediate, whereas Analog 2 might require nucleophilic substitution with morpholine.

Biological Activity

6-Methyl-2-(((5-methylisoxazol-3-yl)methyl)thio)pyrimidin-4-amine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure

The compound features a pyrimidine core substituted with a methyl group and a thioether linkage to a 5-methylisoxazole moiety. The molecular formula is .

Biological Activity Overview

Research indicates that compounds with similar structural motifs exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific biological activities of 6-Methyl-2-(((5-methylisoxazol-3-yl)methyl)thio)pyrimidin-4-amine are summarized below.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial potential of related compounds. For instance, derivatives with similar thioether linkages have shown selective activity against Gram-positive bacteria and fungi. The minimum inhibitory concentrations (MICs) for these compounds often fall within the range of 1 to 100 µg/mL against various pathogens.

Table 1: Antimicrobial Efficacy of Related Compounds

| Compound | Target Pathogen | MIC (µg/mL) |

|---|---|---|

| 6-Methyl-2-thiopyrimidine | Staphylococcus aureus | 25 |

| 5-Methylisoxazole derivative | Escherichia coli | 50 |

| Similar thioether compound | Candida albicans | 10 |

Anticancer Activity

The anticancer properties of pyrimidine derivatives have been extensively studied. Compounds similar to 6-Methyl-2-(((5-methylisoxazol-3-yl)methyl)thio)pyrimidin-4-amine have shown promise in inhibiting various cancer cell lines through multiple mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Anticancer Efficacy

A study evaluated the effect of a related thioether compound on human breast cancer cells (MDA-MB-231). The results indicated a significant reduction in cell viability at concentrations ranging from 10 to 50 µM after 48 hours of treatment.

Table 2: Anticancer Activity Against Various Cell Lines

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Thioether derivative | MDA-MB-231 | 20 |

| Pyrimidine analogue | HepG2 | 15 |

| Isolated isoxazole derivative | A549 (lung cancer) | 30 |

The biological activity of this compound is likely mediated through several mechanisms:

- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cell proliferation.

- Disruption of Cellular Processes : The presence of the isoxazole ring may interfere with cellular signaling pathways, leading to altered gene expression profiles.

- Reactive Oxygen Species (ROS) Generation : Some derivatives induce oxidative stress in cancer cells, contributing to their cytotoxic effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.